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Compound of Interest

Compound Name: 4-Chloro-1-isopropyl-1H-pyrazole
CAS No.: 1205921-77-2
Cat. No.: B3039572
Get Quote
. J

Technical Profile: 4-Chloro-1-isopropyl-1H-
pyrazole

Chemoinformatic Profiling and Synthetic Utility in Drug Discovery

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 4-Chloro-1-
isopropyl-1H-pyrazole (CAS: 1205921-77-2). As a functionalized pyrazole scaffold, this
molecule serves as a critical intermediate in the synthesis of agrochemicals and
pharmaceutical agents, particularly tyrosine kinase inhibitors and GPCR ligands. The presence
of the chlorine atom at the C4 position blocks metabolic oxidation, while the N1-isopropyl group
modulates lipophilicity (

) and steric occupancy within protein binding pockets.

Chemical Identity & Chemoinformatics
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The following identifiers establish the precise chemical entity described in this guide.

Researchers should use the Canonical SMILES for integration into virtual screening libraries.

Core ldentifiers

Property

Value

Chemical Name

4-Chloro-1-isopropyl-1H-pyrazole

CAS Registry Number

1205921-77-2

Molecular Formula

Molecular Weight

144.60 g/mol

Canonical SMILES

CC(C)nlcc(Clenl

Isomeric SMILES

CC(C)N1C=C(Cl)C=N1

InChl String

InChl=1S/C6HICIN2/c1-5(2)9-4-6(7)3-8-9/h3-

5H,1-2H3

husicochemical ies (Calculated,

Descriptor Significance

Moderate lipophilicity suitable
cLogP for CNS penetration and oral

bioavailability.

Low polar surface area,
TPSA indicating high membrane

permeability.

H-Bond Donors

Lack of NH donors prevents
non-specific binding; acts

solely as an acceptor.

Rotatable Bonds

Low conformational entropy

penalty upon binding.

Synthetic Methodologies
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The synthesis of 4-Chloro-1-isopropyl-1H-pyrazole is most efficiently achieved through
Regioselective N-Alkylation (Method A). While direct chlorination of 1-isopropylpyrazole
(Method B) is possible, Method A allows for the use of commercially available, high-purity 4-
chloropyrazole, avoiding the handling of hazardous chlorinating agents like sulfuryl chloride (

).
Method A: Base-Mediated N-Alkylation (Recommended)

This protocol utilizes a standard

mechanism. The choice of base (
or

) and solvent (DMF or Acetonitrile) is critical to suppress elimination side reactions of the
isopropyl halide.

Reaction Scheme
o Starting Material: 4-Chloro-1H-pyrazole (CAS: 15878-00-9).[1]

o Reagent: 2-Bromopropane (Isopropyl bromide) or 2-lodopropane.
o Base: Cesium Carbonate (

) - preferred for faster kinetics due to the "cesium effect" (higher solubility/basicity in organic
media).

Detailed Protocol

e Setup: Charge a dry round-bottom flask with 4-Chloro-1H-pyrazole (1.0 equiv) and
anhydrous Acetonitrile (MeCN) (0.2 M concentration).

e Deprotonation: Add Cesium Carbonate (

) (2.0 equiv) in a single portion. Stir at ambient temperature for 15 minutes to ensure
deprotonation of the pyrazole NH.

o Alkylation: Add 2-Bromopropane (1.5 equiv) dropwise.
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o Reflux: Heat the reaction mixture to 60-80°C for 4—6 hours. Monitor consumption of the
starting material via TLC (Hexane:EtOAc 4:1) or LC-MS (

)

o Workup:

o

Cool to room temperature.[2][1]

[¢]

Filter off the inorganic solids (salts).

[¢]

Concentrate the filtrate under reduced pressure.[2][3]

[e]

Redissolve the residue in Ethyl Acetate and wash with Water and Brine.

 Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc
in Hexanes). The product is typically a pale yellow oil or low-melting solid.

Method B: Electrophilic Chlorination

Alternative route if 1-isopropylpyrazole is the available starting material.

Dissolve 1-isopropylpyrazole in DMF.

Add N-Chlorosuccinimide (NCS) (1.05 equiv) at 0°C.

Warm to room temperature and stir for 12 hours.

Note: This method requires careful temperature control to prevent over-chlorination.

Visual Workflow: Synthetic Logic

The following diagram illustrates the primary synthetic pathway (Method A) and the logic behind
the structural modification.
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- Reaction Parameters :

Time: 4-6 Hours

Temp: 60-80°C

4-Chloro-1H-pyrazole

(CAS: 15878-00-9) Deprotonation  _ ___ _______ )
\' =1 A|ky|at|on
: Transition State | (-HBr) > 4-Chloro-1-isopropyl-1H-pyrazole

d (SN2 Attack) i (CAS: 1205921-77-2)
2-Bromopropane N\ TTTTTTTTTTR
Cs2C0O3/ MeCN

Click to download full resolution via product page

Figure 1: Synthetic workflow for the regioselective N-alkylation of 4-chloropyrazole.

Medicinal Chemistry Applications

The 4-Chloro-1-isopropyl-1H-pyrazole moiety acts as a specialized bioisostere in drug
design.

Metabolic Stability (The "Chlorine Block")

In unsubstituted pyrazoles, the C4 position is electron-rich and susceptible to oxidative
metabolism by Cytochrome P450 enzymes.

¢ Mechanism: Introducing a Chlorine atom at C4 deactivates the ring towards electrophilic
attack and sterically/electronically blocks oxidation.

¢ Result: Increased half-life (

) and reduced clearance (

) in microsomal stability assays.
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Kinase Inhibitor Scaffold

This fragment frequently appears in Type | and Type |l kinase inhibitors.

e Binding Mode: The N2 nitrogen often acts as a hydrogen bond acceptor for the hinge region

of the kinase ATP-binding pocket.

 Steric Fit: The isopropy! group fills the hydrophobic pocket (often the solvent-exposed region

or the ribose pocket), providing entropic gain upon binding.

Quality Control & Characterization

To validate the synthesis of CAS 1205921-77-2, the following analytical signatures must be

confirmed.

Technique

Expected Signature Interpretation

1H NMR (CDCI3)

Methyl protons of the isopropyl
1.45-1.55 (d, 6H) group (doublet).

4.40-4.60 (sept, 1H)

Methine proton of the isopropyl
group (septet).

7.40-7.60 (s, 1H)

Pyrazole C3-H or C5-H
(Singlet).

7.60-7.80 (s, 1H)

Pyrazole C5-H or C3-H
(Singlet, deshielded).

LC-MS (ESI+)

Characteristic 3:1 Chlorine

m/z ~145.0 / 147.0 isotope pattern (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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